![molecular formula C14H19N3O4 B1531091 Ethyl 1-(2-amino-4-nitrophenyl)-4-piperidinecarboxylate CAS No. 1221792-44-4](/img/structure/B1531091.png)
Ethyl 1-(2-amino-4-nitrophenyl)-4-piperidinecarboxylate
Overview
Description
This compound contains a piperidine ring, which is a common structure in many pharmaceuticals due to its ability to mimic the basic structure of many bioactive compounds . It also contains a nitrophenyl group, which is a common functional group in many dyes and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the piperidine ring and the nitrophenyl group. The piperidine ring is a saturated cyclic compound, which means it is likely to be fairly rigid. The nitrophenyl group is an aromatic ring, which could participate in pi stacking interactions and could influence the overall shape of the molecule .Chemical Reactions Analysis
The nitro group in the nitrophenyl part of the molecule is often reactive. It can undergo reduction reactions to form amines . The piperidine ring can act as a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the nitrophenyl group could make the compound more polar, while the piperidine ring could contribute to its hydrophobicity .Scientific Research Applications
Pharmaceutical Synthesis
This compound is utilized in the synthesis of pharmaceuticals, particularly in the development of analgesic medications. Its structure is beneficial in the creation of compounds that exhibit pain-relieving properties. For instance, it can be used in the synthesis of paracetamol, a widely used over-the-counter medication .
Green Chemistry
In the context of green chemistry, this compound has been explored for its potential in one-pot synthesis processes. Such processes are designed to minimize waste and reduce the environmental impact of chemical production. The compound’s reactivity can be harnessed to create more efficient pathways for producing essential drugs .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can serve as reagents or intermediates in the development of new analytical methods. Their unique chemical properties can be exploited to detect or quantify other substances, or to facilitate reactions within analytical instruments .
Materials Science
The compound’s derivatives are being researched for their applications in materials science. They could be used to create novel polymers with specific characteristics, such as enhanced durability or conductivity. These materials might find applications in various industries, from electronics to construction .
Environmental Science
In environmental science, the compound’s derivatives have shown promise as intermediates in the production of fungicides. These substances can help protect crops from fungal diseases, which is crucial for maintaining food security. Moreover, they are being studied for their environmental degradation pathways to ensure they do not persist in the ecosystem .
Biotechnology
In biotechnology, this compound is of interest due to its potential role in the design of new enzymes or as a building block for bioactive molecules. It could be used to modify the function of proteins or to create new ones with desired activities, which can be applied in various biotechnological processes .
Medicinal Chemistry
The compound is significant in medicinal chemistry for the design of new therapeutic agents. Its structure allows for the creation of molecules that can interact with biological targets, potentially leading to the development of new treatments for various diseases .
Chemical Synthesis
Lastly, in chemical synthesis, this compound is valuable as an intermediate in the production of dyes, pigments, and other industrial chemicals. Its nitro group, in particular, is a functional group that can undergo various chemical reactions, making it versatile for synthetic applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-2-21-14(18)10-5-7-16(8-6-10)13-4-3-11(17(19)20)9-12(13)15/h3-4,9-10H,2,5-8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXOKTJJTCLQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677766 | |
Record name | Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1221792-44-4 | |
Record name | Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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